4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine
Description
4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a chloro substituent at position 4 and a (1-methylpyrrolidin-2-yl)methyl group at position 1 of the pyrazole ring. The (1-methylpyrrolidin-2-yl)methyl substituent introduces a nitrogen-containing heterocyclic moiety, which may influence solubility, lipophilicity, and biological interactions.
Properties
Molecular Formula |
C9H15ClN4 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-chloro-1-[(1-methylpyrrolidin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H15ClN4/c1-13-4-2-3-7(13)5-14-6-8(10)9(11)12-14/h6-7H,2-5H2,1H3,(H2,11,12) |
InChI Key |
VFWUOYIKQPBDBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions. The choice of solvents and reagents is also crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: This compound may have potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound’s distinguishing feature is the pyrrolidine-based substituent , which contrasts with analogs bearing aromatic or heteroaromatic groups. Key analogs include:
Benzyl-Substituted Analogs
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine (Y503-2580) Substituent: 4-fluorobenzyl. Molecular Formula: C₁₀H₉ClFN₃. Key Properties: Higher lipophilicity (logP ~2.3) due to aromatic fluorine; hydrogen bond acceptors = 1, donors = 2 .
4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine
- Substituent : 4-methylbenzyl.
- Molecular Weight : 221.69 g/mol.
- Key Properties : logP = 2.33, polar surface area = 35.2 Ų .
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Substituent: 3,4-dichlorobenzyl. Molecular Formula: C₁₀H₈Cl₃N₃.
Heterocyclic-Substituted Analogs
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Substituent : 1,5-dimethylpyrazol-4-ylmethyl.
- Molecular Formula : C₁₀H₁₄ClN₅.
- Key Properties : Heteroaromatic substituent may enhance π-π stacking in enzyme binding .
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Substituent : 1-ethyl-5-methylpyrazol-4-ylmethyl.
- Molecular Weight : 239.7 g/mol.
- Key Properties : Predicted pKa = 2.40, suggesting moderate solubility in acidic environments .
Target Compound vs. Analogs
*Estimated based on pyrrolidine’s contribution to lipophilicity.
Physicochemical and Pharmacokinetic Implications
- Solubility : The pyrrolidine substituent in the target compound may improve water solubility compared to aromatic analogs due to tertiary amine protonation at physiological pH .
- Metabolic Stability: Benzyl-substituted analogs with electron-withdrawing groups (e.g., Cl, F) show increased resistance to oxidative metabolism .
- Target Binding : Heterocyclic substituents (e.g., pyrazolylmethyl) in analogs like 1006348-72-6 are associated with kinase inhibition, suggesting the target compound could interact with similar ATP-binding pockets .
Biological Activity
4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.69 g/mol. The compound features a pyrazole ring substituted with a chloro group and a pyrrolidine moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its effects on different biological targets.
Anticancer Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted by Aeluri et al. (2015) demonstrated that certain pyrazole derivatives exhibited potent antiproliferative effects against various cancer cell lines, suggesting that this compound may possess similar properties due to its structural characteristics.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes. In particular, it may interact with enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are crucial in neurodegenerative diseases and cancer therapy.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 0.5 | Aeluri et al., 2015 |
| Carbonic Anhydrase | Non-competitive | 0.8 | Aeluri et al., 2015 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Interaction : The inhibition of enzymes like AChE can lead to increased levels of neurotransmitters, impacting neuronal signaling.
- Cell Cycle Arrest : Compounds in this class may interfere with cell cycle progression, leading to reduced proliferation.
Toxicity and Safety Profile
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that compounds similar to this compound exhibit manageable toxicity profiles at therapeutic doses, but detailed toxicological evaluations are necessary for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
